Cas no 676348-26-8 (4-[4-(4-bromophenyl)phenyl]-1,3-thiazol-2-amine)

4-[4-(4-bromophenyl)phenyl]-1,3-thiazol-2-amine structure
676348-26-8 structure
Product Name:4-[4-(4-bromophenyl)phenyl]-1,3-thiazol-2-amine
CAS-nummer:676348-26-8
MF:C15H11BrN2S
MW:331.230241060257
CID:1720391
PubChem ID:2756846
Update Time:2025-04-21

4-[4-(4-bromophenyl)phenyl]-1,3-thiazol-2-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 4-[4-(4-bromophenyl)phenyl]-1,3-thiazol-2-amine
    • 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine
    • AC1MBUI1
    • CTK5I7235
    • AG-A-66802
    • KB-186903
    • 4-(4'-bromo-biphenyl-4-yl)-thiazol-2-ylamine
    • AKOS025394803
    • 4-(4'-Bromo-[1,1'-biphenyl]-4-yl)thiazol-2-amine
    • DTXSID20373586
    • 676348-26-8
    • 4-{4'-BROMO-[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-AMINE
    • SB83370
    • 4-(4'-bromobiphenyl-4-yl)thiazol-2-amine
    • MDL: MFCD03424583
    • Inchi: 1S/C15H11BrN2S/c16-13-7-5-11(6-8-13)10-1-3-12(4-2-10)14-9-19-15(17)18-14/h1-9H,(H2,17,18)
    • InChI-sleutel: LOWLBQYVCRNFPN-UHFFFAOYSA-N
    • LACHT: BrC1C=CC(=CC=1)C1C=CC(C2=CSC(N)=N2)=CC=1

Berekende eigenschappen

  • Exacte massa: 329.98300
  • Monoisotopische massa: 329.98263g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 2
  • Complexiteit: 286
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 67.2Ų

Experimentele eigenschappen

  • Kleur/vorm: NA
  • Dichtheid: 1.5±0.1 g/cm3
  • Kookpunt: 528.4±30.0 °C at 760 mmHg
  • Vlampunt: 98.2±5.9 °C
  • PSA: 67.15000
  • LogboekP: 5.40300

4-[4-(4-bromophenyl)phenyl]-1,3-thiazol-2-amine Beveiligingsinformatie

4-[4-(4-bromophenyl)phenyl]-1,3-thiazol-2-amine Prijsmeer >>

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